2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate
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Overview
Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a complex organic compound that combines a piperidine ring, a benzothiazole moiety, and a dichlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or benzothiazoles.
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound binds to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: Similar structure but lacks the dichlorobenzoate moiety.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Similar benzothiazole and piperidine components but different functional groups.
Uniqueness
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is unique due to the presence of both the piperidine and dichlorobenzoate moieties, which confer specific chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-12-4-6-14(15(21)10-12)18(24)25-13-5-7-16-17(11-13)26-19(22-16)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEUKTFTUBJDNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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